molecular formula C16H16N2O2 B6368754 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% CAS No. 1261896-01-8

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%

Cat. No. B6368754
CAS RN: 1261896-01-8
M. Wt: 268.31 g/mol
InChI Key: OZGMLLPEXLQGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% (2-HPCP) is a novel compound with a wide range of applications in scientific research. It is a synthetic compound derived from pyridine and can be used in numerous experiments in the fields of biochemistry and physiology.

Scientific Research Applications

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has a wide range of applications in scientific research. It can be used as a model compound for studying the structure and reactivity of pyridine derivatives. It can also be used in the synthesis of other pyridine derivatives, such as the synthesis of pyrrolidinylpyridine derivatives. Furthermore, 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be used in the preparation of pyridyl-containing polymers and can be used as a ligand in coordination chemistry.

Mechanism of Action

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is a synthetic compound that is derived from pyridine. It is believed to act as a proton acceptor, allowing for the transfer of protons from one molecule to another. This mechanism of action is believed to be responsible for its wide range of applications in scientific research.
Biochemical and Physiological Effects
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids and arachidonic acid. It has also been shown to inhibit the activity of other enzymes such as 5-lipoxygenase and cyclooxygenase-2. Furthermore, in vivo studies have shown that 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also relatively inexpensive and can be easily stored. However, 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Furthermore, it can be toxic in high concentrations, so it should be handled with caution.

Future Directions

There are several potential future directions for the use of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in scientific research. One potential direction is to further study its biochemical and physiological effects in order to better understand its mechanism of action and potential therapeutic applications. Additionally, 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% could be used in the synthesis of other pyridine derivatives, such as pyrrolidinylpyridines, in order to develop novel compounds with potential therapeutic applications. Furthermore, 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% could be used in the preparation of pyridyl-containing polymers, which could be used for a variety of applications, such as drug delivery systems and biosensors. Finally, 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% could be used as a ligand in coordination chemistry in order to develop new catalysts and other materials with potential applications in industry.

Synthesis Methods

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be synthesized in several ways. One method involves the condensation of pyridine-3-carboxaldehyde with pyrrolidine-3-carboxylic acid in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA). This reaction produces 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%, which can be purified by recrystallization. Another method involves the condensation of pyridine-3-carboxaldehyde with pyrrolidine-3-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%, which can be purified by recrystallization.

properties

IUPAC Name

5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-7-6-14(11-17-15)12-4-3-5-13(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMLLPEXLQGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683207
Record name 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-01-8
Record name 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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